KU14R - 189224-48-4

KU14R

Catalog Number: EVT-272409
CAS Number: 189224-48-4
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KU14R, chemically known as 2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole, is a synthetic compound primarily recognized for its activity in relation to imidazoline receptors, specifically the I3 subtype. [] Unlike its structural analog efaroxan, which acts as an I3 receptor agonist, KU14R exhibits antagonistic properties at this receptor. [, , ] This makes KU14R a valuable tool in dissecting the role of I3 receptors in various physiological processes, particularly insulin secretion.

Efaroxan

  • Compound Description: Efaroxan is an imidazoline derivative known for its ability to stimulate insulin secretion. It has been widely used as a tool to investigate the role of imidazoline receptors in insulin secretion. [, , , , , , , , , ]
  • Relevance: Efaroxan serves as a key structural analog of KU14R. While both compounds share a similar 2,3-dihydrobenzo[b]furan core structure, they differ in their substituents at the 2-position. This structural difference results in contrasting pharmacological profiles. Unlike efaroxan, which acts as an imidazoline receptor agonist, KU14R exhibits antagonistic activity at these receptors, particularly at the I3 subtype. [, , , , , , , , , ]

RX801080

  • Compound Description: RX801080 is another imidazoline derivative found to stimulate insulin secretion, particularly in the presence of glucose. []

BTS 67 582

  • Compound Description: BTS 67 582 is a novel guanidine derivative shown to stimulate insulin secretion from pancreatic β-cells. []
  • Relevance: Though structurally distinct from KU14R, BTS 67 582 shares the ability to stimulate insulin secretion. Notably, both KU14R and RX801080 can enhance the insulinotropic effect of BTS 67 582, suggesting a potential synergistic interaction between these compounds. This observation further underscores the complex interplay between various chemical classes in modulating insulin secretion. []

Agmatine

  • Compound Description: Agmatine is an endogenous ligand of imidazoline receptors and is reported to exhibit anti-hyperglycemic effects. [, ]
  • Relevance: Agmatine's ability to activate imidazoline receptors, particularly the I3 subtype, makes it a valuable tool in understanding the pharmacological actions of KU14R. The contrasting effects of agmatine (agonist) and KU14R (antagonist) at I3 receptors highlight the importance of this receptor subtype in regulating insulin secretion. [, ]

Canavanine

  • Compound Description: Canavanine is a guanidinium derivative structurally similar to imidazoline receptor ligands and has been found to induce insulin release. []
  • Relevance: The structural similarity between canavanine and imidazoline receptor ligands, coupled with its ability to induce insulin release, suggests that it might exert its effects through interaction with these receptors. This is further supported by the observation that KU14R, an I3 receptor antagonist, attenuates canavanine-induced insulin secretion. []

Clonidine

  • Compound Description: Clonidine is an imidazoline derivative known for its action as an α2-adrenoceptor agonist. []
  • Relevance: While primarily recognized for its α2-adrenoceptor activity, clonidine has been shown to inhibit carbachol-induced contractions in smooth muscle, an effect attributed to its interaction with imidazoline receptors. This observation, coupled with the documented affinity of KU14R for imidazoline receptors, highlights the potential for these compounds to modulate various physiological processes. []

Morin

  • Compound Description: Morin is a flavonoid found in guava that is known to have anti-diabetic properties, including the ability to stimulate insulin secretion. []
  • Relevance: Morin's insulin-secreting properties are suggested to involve the activation of imidazoline receptors. This mechanism is supported by the observation that KU14R, an imidazoline receptor antagonist, inhibits morin-induced insulin secretion. []

Allantoin

  • Compound Description: Allantoin is a compound found in yams that has been shown to activate imidazoline I3 receptors and protect pancreatic β-cells from damage. [, ]
Source and Classification

KU14R was developed as part of research aimed at understanding the mechanisms of insulin release and the role of imidazoline receptors in this process. It is categorized under imidazoline receptor antagonists, specifically targeting the I(3) subtype, which is implicated in various physiological functions, including glucose metabolism and insulin secretion .

Synthesis Analysis

The synthesis of KU14R involves several chemical transformations that replace specific functional groups in related compounds to enhance its biological activity. The process typically includes:

  1. Starting Materials: The synthesis begins with precursors such as efaroxan, from which the imidazoline ring is modified.
  2. Functional Group Modifications: Key modifications include the introduction of 2,3-dihydrobenzo[b]furan derivatives, which are critical for achieving the desired receptor selectivity and antagonistic properties.
  3. Reaction Conditions: The synthesis may involve standard organic reactions such as nucleophilic substitutions and cyclizations under controlled temperatures and solvents to ensure high yields and purity .

Technical Parameters

  • Temperature: Reactions are typically conducted at room temperature to moderate temperatures, depending on the specific step.
  • Solvents: Common solvents include dichloromethane or ethanol, chosen based on solubility requirements.
  • Yield: The final yield of KU14R can vary but is generally optimized through careful monitoring of reaction conditions.
Molecular Structure Analysis

The molecular structure of KU14R is characterized by its imidazoline core, which is essential for its receptor binding properties. Key features include:

  • Molecular Formula: The empirical formula for KU14R is C13_{13}H15_{15}N3_{3}O.
  • Molecular Weight: Approximately 229.28 g/mol.
  • Structural Components: The compound includes an imidazoline ring fused with a 2,3-dihydrobenzo[b]furan moiety, contributing to its hydrophobic characteristics and receptor affinity .

Structural Data

  • Bonding Configuration: The imidazoline ring exhibits typical nitrogen-containing heterocyclic bonding patterns, crucial for its biological activity.
  • Spectroscopic Analysis: Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of KU14R.
Chemical Reactions Analysis

KU14R participates in various chemical reactions primarily related to its interaction with imidazoline receptors:

  1. Receptor Binding: It competes with endogenous ligands at the I(3) receptor sites, effectively blocking their action.
  2. Insulin Secretion Modulation: Studies show that KU14R inhibits insulin secretion in pancreatic beta cells when stimulated by imidazolines .
  3. Potential Partial Agonism: Some evidence suggests that KU14R may exhibit weak partial agonist activity under certain conditions, influencing potassium ATP channel dynamics .

Technical Details

  • Concentration Dependence: The effects on insulin secretion are dose-dependent, highlighting the importance of concentration in experimental setups.
  • Kinetics: Binding kinetics studies reveal that KU14R has a specific affinity for the I(3) receptors compared to other imidazoline subtypes.
Mechanism of Action

The mechanism by which KU14R exerts its effects involves several key processes:

  1. Receptor Interaction: KU14R binds to the I(3) imidazoline receptors located on pancreatic beta cells, inhibiting their activation by endogenous ligands like clonidine and other imidazolines.
  2. Inhibition of Insulin Release: By blocking these receptors, KU14R prevents the physiological response that leads to insulin secretion, thereby modulating glucose homeostasis .
  3. Calcium Signaling Pathways: The action of KU14R may also involve alterations in intracellular calcium levels, which are critical for insulin granule exocytosis.

Data and Analyses

  • Binding Affinity Studies: Research indicates that KU14R has a high binding affinity for I(3) receptors compared to other receptor types.
  • Functional Assays: Experiments using clonal pancreatic beta cell lines demonstrate significant inhibition of insulin release upon treatment with KU14R.
Physical and Chemical Properties Analysis

KU14R possesses distinct physical and chemical properties that influence its behavior in biological systems:

Relevant Data

  • pKa Values: The ionization constant (pKa) values can provide insights into its protonation states at physiological pH levels.
  • LogP Value: This value indicates its lipophilicity, affecting membrane permeability and bioavailability.
Applications

KU14R has several scientific applications primarily related to diabetes research and pharmacology:

  1. Research Tool for Insulin Signaling Studies: As an antagonist of I(3) receptors, it aids in elucidating the pathways involved in insulin secretion and glucose metabolism.
  2. Potential Therapeutic Agent: Its ability to modulate insulin release positions it as a candidate for further development in diabetes treatment strategies.
  3. Pharmacological Studies on Imidazoline Receptors: KU14R serves as a model compound for studying receptor interactions and developing new drugs targeting similar pathways .
Pharmacological Characterization of KU14R

Imidazoline Receptor Subtype Selectivity and Antagonistic Activity

KU14R (2-(2-ethyl-2,3-dihydrobenzo[b]furan-2-yl)-1H-imidazole) is a selective antagonist of the atypical imidazoline I3 receptor (I3-R) subtype, which is predominantly localized in pancreatic β-cells [4] [9]. Unlike imidazoline I1 receptors (involved in blood pressure regulation) and I2 receptors (allosteric modulators of monoamine oxidase), I3 receptors directly modulate insulin secretion pathways [5] [9]. KU14R exhibits high specificity for I3 sites, with minimal affinity for α2-adrenoceptors or other imidazoline subtypes, as demonstrated in radioligand binding assays [4] [8]. Its antagonistic activity is evidenced by dose-dependent inhibition of efaroxan-induced insulin secretion in isolated islets (IC50 ≈ 30–50 μM) without affecting baseline glucose-stimulated insulin release [3] [8].

Table 1: Imidazoline Receptor Subtypes and KU14R Selectivity

Receptor SubtypePrimary LocationFunctionKU14R Affinity
I1Brainstem nuclei, kidneyBlood pressure regulationNegligible
I2Mitochondria, CNSMAO-B modulationLow
I3Pancreatic β-cellsInsulin secretion regulationHigh (Ki < 50 μM)

Mechanistically, KU14R disrupts I3 receptor-mediated closure of ATP-sensitive potassium (KATP) channels, a key step in insulin secretion initiation. Patch-clamp studies reveal KU14R blocks KATP channels with an IC50 of 31.9 μM (Hill slope = -1.5), yet this action alone is insufficient to stimulate insulin release, confirming its antagonist profile [3] [8]. Crucially, KU14R also inhibits distal signaling components independent of KATP channels, particularly cAMP-dependent potentiation pathways [1] [4].

Comparative Analysis of KU14R and Efaroxan in Insulin Secretion Modulation

Structurally, KU14R is an imidazole analogue of efaroxan (an imidazoline), differing only in the ring structure: KU14R substitutes efaroxan’s imidazoline ring with an imidazole moiety [4] [8]. This minor modification converts efaroxan’s agonist activity into selective antagonism at I3 receptors [4] [6].

Table 2: Functional Comparison of KU14R and Efaroxan

ParameterEfaroxanKU14R
Chemical ClassImidazolineImidazole
I3 Receptor ActivityPotent agonistSelective antagonist
KATP Channel BlockadeFull closure (EC50 ~10 μM)Partial block (IC50 31.9 μM)
Glucose DependencyEnhanced insulin secretion at ≥5 mM glucoseInactive at 5 mM glucose; mild inhibition at 10 mM glucose
cAMP Pathway InteractionPotentiates cAMP-induced secretionBlocks cAMP-mediated potentiation

In vitro, KU14R abolishes efaroxan-induced insulin secretion in rat pancreatic islets and BRIN-BD11 β-cells [3] [8]. For example, 100 μM KU14R reduces efaroxan-stimulated insulin release by 70–85% [4]. Paradoxically, in vivo studies in mice show additive hypoglycemic effects when both compounds are co-administered. Efaroxan (5 mg/kg) alone reduces blood glucose by 40%, while combined with KU14R (20 mg/kg), glucose levels drop by 60–65% [2] [6]. This suggests KU14R’s antagonism at I3 receptors may be offset by unidentified off-target effects in whole-animal models [2] [6]. Additionally, KU14R desensitizes islets to cAMP potentiators like forskolin and IBMX, indicating it disrupts a distal pathway common to both imidazolines and cAMP [1] [4].

Dose-Dependent Effects on Glucose Homeostasis in Rodent Models

KU14R exhibits dose-responsive effects on glucose regulation in murine models, with a threshold dose of 4 mg/kg and maximal efficacy at 20–25 mg/kg [3] [6]. Intraperitoneal administration in CBA/Ca mice reduces fasting blood glucose linearly from 0 to 13% of dietary intake equivalents, with significant hypoglycemia observed at ≥15 mg/kg [3] [6]:

Table 3: Dose-Response Profile of KU14R in Mice

Dose (mg/kg)Change in Fasting Glucose (%)Change in Insulin (%)Time to Max Effect (min)
4No effectNo effectN/A
15-25 ± 4%-20 ± 3%120–180
20-38 ± 5%-30 ± 5%120–180
25-42 ± 6%-35 ± 4%120–180

Notably, the hypoglycemic effect is amplified under hyperglycemic conditions. In diet-induced obese mice, 20 mg/kg KU14R decreases fasting glycemia by 38% compared to 25% in healthy controls [6]. Insulin levels also decline dose-dependently, particularly in low-fat diet settings (30–35% reduction at 25 mg/kg) [3] [6]. This suggests KU14R improves insulin sensitivity independently of insulin secretion, potentially via I3-independent pathways. The linearity of glucose-lowering with dose (R2 > 0.95) underscores its predictability as a pharmacological tool [3] [6].

Properties

CAS Number

189224-48-4

Product Name

KU14R

IUPAC Name

2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C13H14N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-8H,2,9H2,1H3,(H,14,15)

InChI Key

JCWVNNMJXQJVNC-UHFFFAOYSA-N

SMILES

CCC1(CC2=CC=CC=C2O1)C3=NC=CN3

Solubility

Soluble in DMSO

Synonyms

2-(2-ethyl-2,3-dihydro-2-benzofuranyl)-2-imidazole
KU 14R
KU-14R
KU14R

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C3=NC=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.